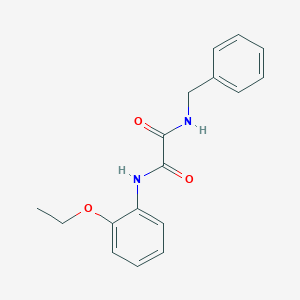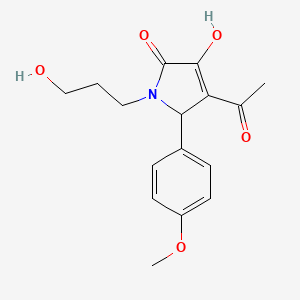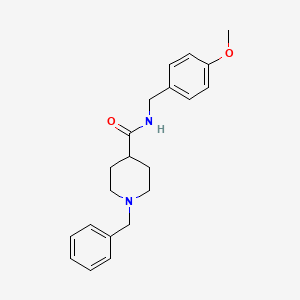
4-(4-chlorobenzylidene)-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorobenzylidene)-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one, commonly known as CBO, is a heterocyclic organic compound that belongs to the oxazole family. CBO is a yellow crystalline powder that is soluble in organic solvents and is widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of CBO is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. CBO has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
CBO has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response. CBO has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBO has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. CBO is also soluble in organic solvents, which makes it easy to handle and manipulate. However, CBO has some limitations for lab experiments. It is a highly reactive compound and can react with other chemicals in the laboratory, which can affect the results of experiments. CBO is also toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the use of CBO in scientific research. One area of interest is the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. CBO has also shown promise in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Further research is needed to fully understand the mechanism of action of CBO and its potential applications in various fields of science.
Métodos De Síntesis
CBO can be synthesized through a variety of methods, including the reaction of 4-chlorobenzaldehyde with 3-methyl-2-phenyl-2,3-dihydro-1,3-oxazole-5-one in the presence of a base catalyst. The reaction proceeds through a condensation reaction, where the aldehyde group of 4-chlorobenzaldehyde reacts with the carbonyl group of 3-methyl-2-phenyl-2,3-dihydro-1,3-oxazole-5-one to form the CBO molecule. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with 3-methylphenylacetic acid in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
CBO has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. CBO has been used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and bacterial infections. CBO has also been used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Propiedades
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-11-3-2-4-13(9-11)16-19-15(17(20)21-16)10-12-5-7-14(18)8-6-12/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFOGYZCJRVFDL-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(4-Chlorophenyl)methylidene]-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5038651.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5038676.png)
![5-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5038684.png)


![ethyl 3-amino-1-(3-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5038688.png)
![N-(4-fluorobenzyl)-3-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B5038699.png)
![2-{2-chloro-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5038703.png)
![2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5038713.png)
![N-[(4-methylphenyl)sulfonyl]glycyl-N~1~-ethylglycinamide](/img/structure/B5038727.png)
![N~2~-(2,4-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5038733.png)